2H-Thiopyran, 4-butyltetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyltetrahydro-2H-thiopyran is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide in tetrahydrofuran (THF) solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid . Another approach includes the reaction of tetrahydro-4H-thiopyran-4-one with trimethylsilyl chloride and triethylamine in chloroform to yield the corresponding trimethylsilyl enol ether .
Industrial Production Methods: Industrial production of 4-Butyltetrahydro-2H-thiopyran may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Butyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of thiols or other reduced forms.
Substitution: Substitution reactions can occur at the sulfur atom or the carbon atoms in the ring, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiopyrans.
Scientific Research Applications
4-Butyltetrahydro-2H-thiopyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Tetrahydro-2H-thiopyran: A closely related compound with similar structural features but without the butyl substitution.
Thiophene Derivatives: Compounds containing a five-membered ring with sulfur, which exhibit different chemical properties and applications.
Thioxopyrimidines: Compounds with a sulfur atom in a pyrimidine ring, known for their diverse biological activities.
Uniqueness: 4-Butyltetrahydro-2H-thiopyran is unique due to its specific ring structure and the presence of the butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
2H-Thiopyran, 4-butyltetrahydro- (CAS No. 66625-24-9) is a heterocyclic compound characterized by a six-membered ring containing sulfur. Its unique structure has garnered attention for potential biological activities, particularly in antimicrobial and medicinal applications. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.
The following table summarizes the key chemical properties of 2H-Thiopyran, 4-butyltetrahydro-:
Property | Value |
---|---|
Molecular Formula | C9H18S |
Molecular Weight | 158.31 g/mol |
IUPAC Name | 4-butylthiane |
InChI Key | DKPOBDMBFWBVFX-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1CCSCC1 |
Antimicrobial Properties
Research indicates that 2H-Thiopyran, 4-butyltetrahydro- exhibits significant antimicrobial activity. This activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic enzymes. Specific studies have shown that derivatives of thiopyran compounds can effectively target various bacterial strains, suggesting potential applications in treating infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal effects against several pathogenic fungi. The mechanism involves interference with fungal cell wall synthesis and function, leading to cell lysis and death. This aspect of its biological activity is particularly relevant in developing treatments for fungal infections resistant to conventional therapies .
Antitumor Potential
Recent studies have explored the antitumor potential of 2H-Thiopyran, 4-butyltetrahydro-. It has been investigated as a precursor for synthesizing novel anticancer agents. The compound's ability to inhibit histone methyltransferase activity suggests a role in cancer cell proliferation regulation . In vitro assays have shown promising results in reducing tumor cell viability, indicating its potential as a therapeutic agent in oncology .
The biological activity of 2H-Thiopyran, 4-butyltetrahydro- can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : It inhibits critical enzymes involved in metabolic pathways essential for microbial survival.
- Histone Modification : By inhibiting histone methyltransferases, it alters gene expression patterns associated with cancer progression.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of various thiopyran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to 2H-Thiopyran exhibited minimum inhibitory concentrations (MICs) below 50 μg/mL, demonstrating effective antibacterial properties . -
Antifungal Activity :
In another investigation, the antifungal activity against Candida albicans was assessed using a microdilution method. The compound showed an EC50 value of approximately 30 μM, indicating moderate antifungal potential . -
Antitumor Studies :
Research involving the use of this compound in cancer cell lines revealed a significant reduction in cell viability at concentrations ranging from 10 to 50 μM over a period of 72 hours. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Properties
CAS No. |
66625-24-9 |
---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-butylthiane |
InChI |
InChI=1S/C9H18S/c1-2-3-4-9-5-7-10-8-6-9/h9H,2-8H2,1H3 |
InChI Key |
DKPOBDMBFWBVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.